molecular formula C20H18FNO3 B11253280 N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11253280
M. Wt: 339.4 g/mol
InChI Key: KGDZOIGUGIZODM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a 4-methoxyphenyl group and a 4-fluorophenyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 4-methoxyphenyl and 4-fluorophenyl groups. The final step involves the formation of the propanamide moiety through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for cost-effectiveness, scalability, and environmental considerations are crucial. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-4-methoxybenzylamine

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18FNO3/c1-24-17-8-2-14(3-9-17)19-12-10-18(25-19)11-13-20(23)22-16-6-4-15(21)5-7-16/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

KGDZOIGUGIZODM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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